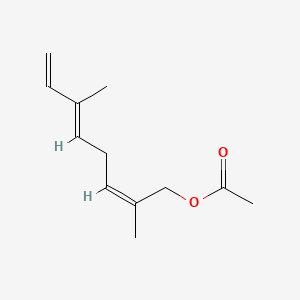
(3E,6Z)-8-Ocimenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,6Z)-8-Ocimenyl acetate, also known as (3E,6Z)-Nonadien-1-yl acetate, is an organic compound belonging to the class of fatty alcohol esters. It is characterized by its unique structure, which includes a nonadienyl chain with two double bonds in the 3E and 6Z positions, and an acetate functional group. This compound is known for its pleasant aroma and is often used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,6Z)-8-Ocimenyl acetate typically involves the esterification of (3E,6Z)-Nonadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3E,6Z)-8-Ocimenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nonadienal or nonadienoic acid.
Reduction: Formation of nonadienol.
Substitution: Formation of nonadienyl derivatives.
Scientific Research Applications
(3E,6Z)-8-Ocimenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in plant metabolism and as a pheromone in certain insect species.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (3E,6Z)-8-Ocimenyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to olfactory receptors, triggering a sensory response. Additionally, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
(3E,6Z)-Nonadien-1-ol: The alcohol counterpart of (3E,6Z)-8-Ocimenyl acetate.
(3E,6Z)-Nonadienal: An aldehyde derivative with similar structural features.
(3E,6Z)-Nonadienoic acid: A carboxylic acid derivative.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its pleasant aroma and potential biological activities further distinguish it from other similar compounds .
Properties
CAS No. |
223705-76-8 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(2Z,5E)-2,6-dimethylocta-2,5,7-trienyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-5-10(2)7-6-8-11(3)9-14-12(4)13/h5,7-8H,1,6,9H2,2-4H3/b10-7+,11-8- |
InChI Key |
RNKUOBQYBVPNSU-WAKDDQPJSA-N |
Isomeric SMILES |
C/C(=C/C/C=C(\C)/C=C)/COC(=O)C |
Canonical SMILES |
CC(=CCC=C(C)C=C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















